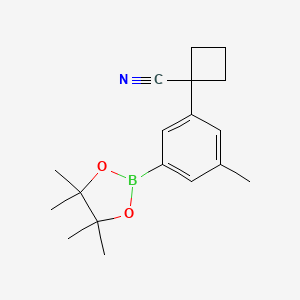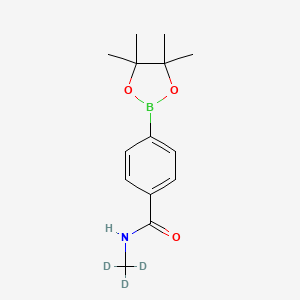
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trideuteriomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is a deuterated compound that features a benzamide group attached to a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Benzamide Group: The boronate ester is then coupled with 4-aminobenzamide using a Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and a base in an appropriate solvent.
Deuteration: The final step involves the introduction of deuterium atoms into the methyl group of the benzamide. This can be achieved through catalytic hydrogenation using deuterium gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a phenol derivative.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases, and appropriate solvents for cross-coupling reactions.
Major Products Formed
Phenol Derivatives: Formed from oxidation of the boronate ester.
Amines: Formed from reduction of the benzamide group.
New Carbon-Carbon Bonds: Formed from substitution reactions involving the boronate ester.
Aplicaciones Científicas De Investigación
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potentially used in the study of enzyme mechanisms and protein-ligand interactions due to its deuterated nature.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The deuterated methyl group can influence the compound’s metabolic stability and pharmacokinetics, making it valuable in drug development.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: The non-deuterated analog of the compound.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A similar compound with a carboxylic acid group instead of a benzamide group.
4-Bromo-1,2-dimethylbenzene: A precursor in the synthesis of the compound.
Uniqueness
N-(METHYL-D3)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZAMIDE is unique due to its deuterated methyl group, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C14H20BNO3 |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17)/i5D3 |
Clave InChI |
AICMMMQOGJNFFG-VPYROQPTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
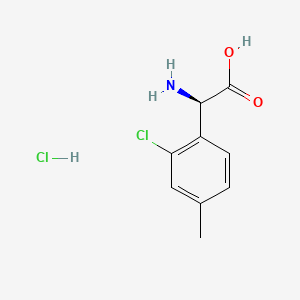

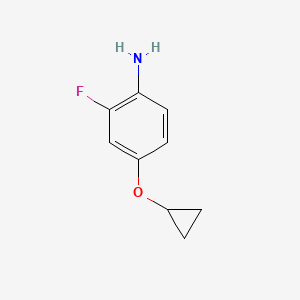
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
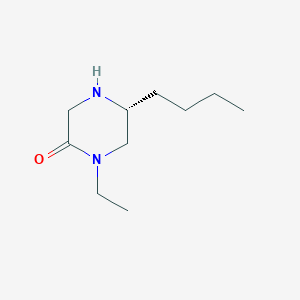
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
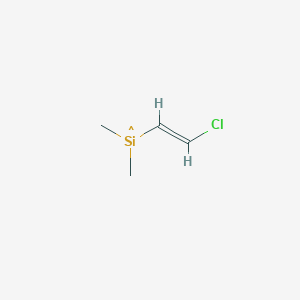

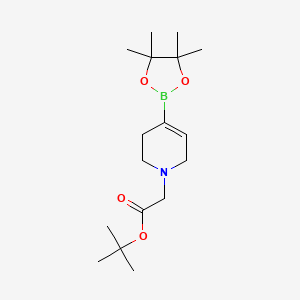
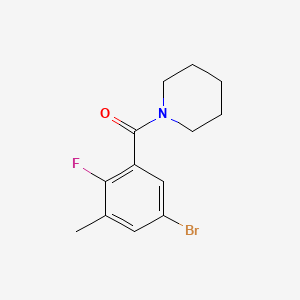
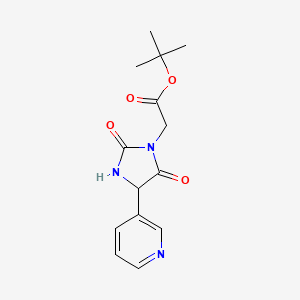
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
